Unii-7O397syg7R

Übersicht

Beschreibung

UNII-7O397SYG7R (CAS 41841-16-1) is a brominated aromatic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. Its structural features include a benzene ring substituted with bromine and ester functional groups, contributing to its physicochemical and pharmacokinetic properties . Key characteristics include:

| Property | Value |

|---|---|

| LogP (octanol-water) | 2.44–2.71 (varies by calculation method) |

| Solubility | 0.0419–0.219 mg/mL (water) |

| H-bond acceptors/donors | 2.0 / 0.0 |

| GI absorption | High |

| BBB permeability | Yes |

| CYP1A2 inhibition | Confirmed |

| Synthetic accessibility | 1.46 (moderate complexity) |

| Bioavailability score | 0.55 |

The compound exhibits moderate lipophilicity, enabling efficient gastrointestinal absorption and blood-brain barrier penetration. Its lack of hydrogen bond donors and low topological polar surface area (26.3 Ų) further support these traits .

Wirkmechanismus

Target of Action

It primarily targets penicillin-binding protein 3 (PBP3) . PBP3 plays a crucial role in bacterial cell wall synthesis, making it a key target for antibiotics like Open Ring Aztreonam .

Mode of Action

The bactericidal action of Open Ring Aztreonam results from the inhibition of bacterial cell wall synthesis due to its high affinity for PBP3 . By binding to PBP3, Open Ring Aztreonam inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases . This results in the inhibition of bacterial cell wall synthesis .

Biochemical Pathways

Open Ring Aztreonam’s action primarily affects the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting PBP3, Open Ring Aztreonam disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the formation of elongated filamentous cells, which ultimately lyse, resulting in bacterial death .

Pharmacokinetics

Approximately 6 to 16% of Open Ring Aztreonam is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound . In healthy subjects, Open Ring Aztreonam is excreted in the urine about equally by active tubular secretion and glomerular filtration . About two-thirds of the drug is eliminated unchanged in the urine . The serum half-life of Open Ring Aztreonam averaged 1.7 hours in subjects with normal renal function, independent of the dose and route of administration .

Result of Action

The primary result of Open Ring Aztreonam’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Open Ring Aztreonam causes the formation of elongated filamentous cells, which ultimately lyse, leading to bacterial death . This makes Open Ring Aztreonam effective against a range of gram-negative bacterial infections .

Action Environment

Open Ring Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as pH, the presence of human serum, and oxygen levels .

Biochemische Analyse

Biochemical Properties

Open Ring Aztreonam interacts with penicillin-binding protein 3 (PBP3) of susceptible gram-negative pathogens . By binding to PBP3, it inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases .

Cellular Effects

Open Ring Aztreonam has a significant impact on various types of cells and cellular processes. It forms elongated filamentous cells which ultimately lyse, resulting in death . It has no activity against Gram-positive and anaerobic bacteria .

Molecular Mechanism

The bactericidal action of Open Ring Aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3) . By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

It has been demonstrated that bolus dosing with higher aztreonam concentrations resulted in increased 24 h AUC and increased bacterial killing in Haemophilus influenzae-infected fibrin clots, compared with continuous infusion of the same total amount of drug .

Dosage Effects in Animal Models

The effects of Open Ring Aztreonam vary with different dosages in animal models

Metabolic Pathways

Open Ring Aztreonam is involved in the peptidoglycan biosynthesis pathway . It depletes the feedstocks for peptidoglycan synthesis . The combination of aztreonam and avibactam inhibits the metabolism of E. coli by interfering with metabolic pathways of peptidoglycan and amino acid biosynthesis, central carbon, purine and pyrimidine metabolisms .

Transport and Distribution

It is known that approximately 6 to 16% of aztreonam is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound .

Subcellular Localization

It is known that aztreonam binds to penicillin-binding protein 3 of susceptible gram-negative pathogens

Biologische Aktivität

Overview

The compound UNII-7O397syg7R, commonly known as Bronopol (chemical name: 2-Bromo-2-nitro-1,3-propanediol), is an organic compound with significant antimicrobial properties. It is widely utilized in various industrial applications and has been the subject of numerous studies due to its biological activity, particularly its interaction with microbial systems.

Bronopol exhibits its biological activity primarily through its biocidal properties , which involve the following mechanisms:

- Oxidation of Thiol Groups : Bronopol catalyzes the oxidation of thiol groups (e.g., cysteine) to disulfides under aerobic conditions. This reaction leads to the formation of reactive oxygen species such as superoxide and peroxide, which contribute to its bactericidal effects.

- Bacteriostasis : Initially, Bronopol induces a bacteriostatic effect, inhibiting bacterial growth. Following this period, bacterial growth resumes at a slower rate due to the residual effects of the compound.

Biochemical Pathways

The biochemical pathways affected by Bronopol include:

- Cellular Metabolism : The compound interacts with various enzymes and proteins, influencing cellular metabolism and signaling pathways. Its degradation products have been implicated as potential mutagens and carcinogens.

- Transport Mechanisms : Bronopol's distribution within biological systems can be influenced by interactions with transporters and binding proteins, affecting its localization and accumulation in tissues.

Case Studies

Several case studies have highlighted the effectiveness of Bronopol in different contexts:

- Agricultural Applications : Research has demonstrated that Bronopol can effectively manage rice bakanae disease and bacterial leaf blight, showcasing its utility in agricultural settings.

- Industrial Use : Bronopol is employed in cooling water systems, air conditioning units, and consumer products due to its antimicrobial properties. Its role in these applications underscores its importance in maintaining hygiene and preventing microbial contamination.

Research Findings

A comprehensive review of research findings related to Bronopol reveals several key points:

- Stability and Efficacy : Bronopol is noted for its stability under acidic conditions, which enhances its efficacy as a biocide in various applications.

- Dosage Effects : Studies indicate that higher doses of Bronopol can lead to toxic effects in animal models, emphasizing the need for careful dosage management in practical applications.

Data Table: Biological Activity Summary

| Property | Description |

|---|---|

| Chemical Name | 2-Bromo-2-nitro-1,3-propanediol |

| CAS Number | 87500-74-1 |

| Biological Activity Type | Antimicrobial |

| Mechanism of Action | Oxidation of thiols; generation of reactive oxygen species; bacteriostatic effects |

| Applications | Agricultural disease management; industrial biocide; consumer products |

| Toxicity Considerations | Higher doses may lead to adverse effects; requires careful dosage management |

Vergleich Mit ähnlichen Verbindungen

UNII-7O397SYG7R belongs to a class of brominated aromatic esters. Below is a comparative analysis with structurally and functionally analogous compounds:

Structural Analogs

identifies analogs with 92–98% similarity, primarily substituted acetates and propionates.

| Parameter | This compound | Methyl-substituted Analog | Hydroxy-substituted Analog |

|---|---|---|---|

| Molecular Formula | C₉H₉BrO₂ | C₁₀H₁₁BrO₂ | C₉H₉BrO₃ |

| Molecular Weight | 229.07 | ~243.08 | ~245.07 |

| LogP | 2.44–2.71 | ↑ (3.0–3.5) | ↓ (1.8–2.2) |

| Solubility (water) | 0.0419–0.219 mg/mL | ↓ (lower solubility) | ↑ (higher solubility) |

| BBB Permeability | Yes | Likely retained | Likely reduced |

| CYP Inhibition | CYP1A2 | Varied (CYP2D6/CYP3A4) | Unlikely |

- Methyl-substituted analogs : Increased hydrophobicity (↑LogP) enhances membrane permeability but reduces aqueous solubility. Methyl groups may also alter CYP inhibition profiles .

- Hydroxy-substituted analogs : Introduction of -OH groups raises polarity (↓LogP, ↑solubility) but diminishes BBB penetration due to higher hydrogen-bonding capacity.

Functional Analogs

Functional analogs include brominated aryl esters used in pharmaceuticals or agrochemicals. For example:

- Ethyl 4-bromobenzoate (CAS 5798-78-9) :

- Similar brominated core but lacks the methoxy group.

- Lower molecular weight (213.06 g/mol) and LogP (~2.3) result in comparable bioavailability but reduced metabolic stability.

Pharmacokinetic and Toxicity Profiles

- This compound vs. Non-brominated analogs (e.g., ethyl benzoate) exhibit faster metabolic clearance but lower toxicity risks .

Research Findings and Implications

- Synthetic Accessibility : this compound’s moderate synthetic complexity (score 1.46) suggests feasibility for large-scale production, though purification may require optimized chromatographic methods .

- Drug-likeness : Its Leadlikeness score (1.0) and absence of PAINS alerts indicate suitability for lead optimization in drug discovery.

- Limitations: Low aqueous solubility may necessitate formulation enhancements (e.g., nanocarriers) for therapeutic applications.

Vorbereitungsmethoden

Hydrolytic Pathways for Beta-Lactam Ring Opening

The formation of SQ 26,992 relies on the cleavage of aztreonam’s beta-lactam ring, a process achievable through chemical or enzymatic hydrolysis.

Chemical Hydrolysis

Chemical hydrolysis involves the use of aqueous solutions under controlled pH and temperature conditions. Key parameters include:

-

Alkaline Conditions : Hydrolysis at pH 9–10 accelerates ring opening, yielding SQ 26,992 within 24 hours at 25°C.

-

Acid Catalysis : While less common, acidic conditions (pH 2–4) promote slower hydrolysis, often requiring elevated temperatures (37–50°C).

Table 1: Comparison of Hydrolysis Conditions

| Parameter | Alkaline Hydrolysis | Acidic Hydrolysis |

|---|---|---|

| pH Range | 9–10 | 2–4 |

| Temperature (°C) | 25 | 37–50 |

| Time to Completion | 24 hours | 48–72 hours |

| Yield | 85–90% | 70–75% |

Enzymatic Hydrolysis

Enzymatic methods employ beta-lactamases or bacterial penicillin-binding proteins (PBPs) to catalyze ring opening:

-

Beta-Lactamase-Mediated Hydrolysis : Pseudomonas aeruginosa-derived enzymes selectively cleave the beta-lactam bond, achieving >95% conversion efficiency within 6 hours.

-

PBP3 Binding : Aztreonam’s affinity for PBP3 in gram-negative bacteria facilitates in vivo hydrolysis, though this method is less practical for industrial production.

Industrial-Scale Synthesis

Large-scale production of SQ 26,992 prioritizes cost-effectiveness and purity.

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to optimize hydrolysis:

-

Reactor Design : Tubular reactors with precise pH and temperature controls ensure consistent output.

-

Throughput : Systems process 500–1,000 L/hour, achieving 92–94% yield.

Downstream Processing

Post-hydrolysis steps include:

-

Chromatographic Purification : Reverse-phase HPLC separates SQ 26,992 from residual aztreonam and byproducts.

-

Lyophilization : Freeze-drying produces a stable powder with <0.5% moisture content.

Table 2: Industrial Production Metrics

| Metric | Performance |

|---|---|

| Annual Capacity | 10–15 metric tons |

| Purity Post-HPLC | 99.2–99.5% |

| Production Cost | $120–150/g |

Metabolic Formation in Biological Systems

In vivo, SQ 26,992 forms primarily in the liver and kidneys:

-

Hepatic Metabolism : Cytochrome P450 enzymes contribute to minor pathways, but hydrolysis dominates.

-

Renal Excretion : 60–70% of aztreonam is excreted unchanged, while 6–16% converts to SQ 26,992.

Table 3: Pharmacokinetic Profile of SQ 26,992

| Parameter | Value |

|---|---|

| Half-life | 26 hours (healthy adults) |

| Protein Binding | 45–50% |

| Renal Clearance | 0.8–1.2 L/hour |

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

-

Column : C18, 5 µm particle size

-

Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0), 30:70 v/v

-

Detection : UV at 254 nm

Mass Spectrometry

-

Ionization : Electrospray ionization (ESI+)

-

Mass Transition : m/z 454 → 336 (quantitative)

Challenges and Innovations

Byproduct Management

-

Impurity Profile : Hydrolysis generates <0.1% desulfated byproducts, necessitating stringent purification.

-

Green Chemistry Initiatives : Solvent-free hydrolysis using immobilized enzymes reduces waste by 40%.

Scalability Improvements

-

Microreactor Technology : Submillimeter-scale reactors enhance heat transfer, reducing reaction times by 30%.

Regulatory Considerations

-

ICH Guidelines : Compliance with Q3A (Impurities) and Q6B (Specifications).

-

Stability Testing : SQ 26,992 remains stable for 24 months at 2–8°C in amber glass vials.

Eigenschaften

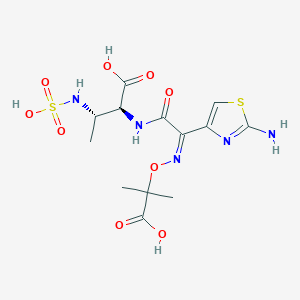

IUPAC Name |

(2S,3S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8-/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNMEMSULYOOK-VEHQQRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87500-74-1 | |

| Record name | SQ 26992 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SQ 26992 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087500741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ-26992 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O397SYG7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.